An In-Depth Technical Guide to 2-(Bromomethyl)-1-oxaspiro[4.6]undecane: Structure, Properties, and Potential Applications in Drug Discovery
An In-Depth Technical Guide to 2-(Bromomethyl)-1-oxaspiro[4.6]undecane: Structure, Properties, and Potential Applications in Drug Discovery
Introduction: The Significance of Spirocyclic Scaffolds
In the realm of medicinal chemistry, there is a continuous drive to "escape flatland" – to move beyond planar aromatic structures and explore three-dimensional molecular architectures that can offer improved pharmacological properties.[1] Spirocyclic compounds, which feature two rings connected by a single common atom, are exemplary of such 3D-rich scaffolds.[1] The rigid nature of the spiro junction can lock the conformation of a molecule, which is crucial for selective binding to biological targets.[2]
The incorporation of an oxetane or other cyclic ether moiety into a spirocyclic system can further enhance its drug-like properties. These oxygen-containing rings can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as hydrogen bond acceptors.[3][4] 2-(Bromomethyl)-1-oxaspiro[4.6]undecane combines a spiro-ether core with a reactive bromomethyl group, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents.
Chemical Structure and Nomenclature
The structure of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane consists of a five-membered tetrahydrofuran ring and a seven-membered cycloheptane ring joined at a single spiro carbon atom. The oxygen atom is at the 1-position of the spiro system, within the five-membered ring. A bromomethyl group is attached to the carbon atom adjacent to the ether oxygen (C2).
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IUPAC Name: 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
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Molecular Formula: C11H19BrO
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SMILES (Simplified Molecular Input Line Entry System): C1CCC(CC1)C2(CCOC2CBr)
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InChI (International Chemical Identifier): InChI=1S/C11H19BrO/c12-8-10-9-13-11(10)6-4-2-1-3-5-7-11/h10H,1-9H2
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Weight | 247.17 g/mol | Calculated from the molecular formula C11H19BrO. |
| Appearance | Colorless to pale yellow liquid | Based on similar alkyl bromides and ethers. |
| Boiling Point | > 200 °C (estimated) | Higher than undecane (195-198 °C)[5] due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical for medium-sized organic molecules with a halogen. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 (estimated) | High lipophilicity is expected due to the undecane-like carbon framework. |
| Reactivity | The bromomethyl group is a reactive electrophilic site susceptible to nucleophilic substitution. The ether linkage is relatively stable under neutral and basic conditions but can be cleaved by strong acids. | General reactivity of bromomethyl ethers. |
Proposed Synthetic Pathways
A plausible synthetic route to 2-(Bromomethyl)-1-oxaspiro[4.6]undecane could involve the construction of the spiro-ether core followed by functionalization. A hypothetical two-step process is outlined below.
Step 1: Synthesis of the Spiro-alcohol Intermediate
The spiro-ether core can be synthesized through a variety of methods. One common approach is the intramolecular cyclization of a suitable precursor. In this proposed pathway, a Grignard reaction between cycloheptylmagnesium bromide and an appropriate lactone, followed by an acid-catalyzed intramolecular cyclization, would yield the spiro-alcohol.
Step 2: Bromination of the Spiro-alcohol
The resulting alcohol can then be converted to the target bromomethyl compound using a standard brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃).
Spectroscopic Analysis (Predicted)
The structural features of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane would give rise to a distinct spectroscopic signature.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A multiplet in the range of 3.4-3.6 ppm corresponding to the two protons of the bromomethyl group (CH₂Br).
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A multiplet around 3.8-4.2 ppm for the proton on the carbon bearing the bromomethyl group (CH-CH₂Br).
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A series of multiplets between 1.2 and 2.0 ppm for the cycloheptane and remaining tetrahydrofuran ring protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A peak around 35-40 ppm for the carbon of the bromomethyl group (CH₂Br).
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A peak around 70-80 ppm for the carbon of the C-O bond in the tetrahydrofuran ring.
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A distinct peak for the spiro carbon atom.
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A series of peaks in the aliphatic region (20-40 ppm) for the cycloheptane carbons.
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IR (Infrared) Spectroscopy:
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C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
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A characteristic C-O-C stretching band for the ether linkage around 1050-1150 cm⁻¹.
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A C-Br stretching vibration in the 500-600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak (M+) would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Chemical Reactivity and Potential Applications in Drug Development
The primary site of reactivity in 2-(Bromomethyl)-1-oxaspiro[4.6]undecane is the electrophilic bromomethyl group. This functional group is an excellent handle for introducing the spiro-ether scaffold into larger molecules through nucleophilic substitution reactions.
Potential Reactions:
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Alkylation of Amines, Alcohols, and Thiols: The compound can be used to alkylate a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols, to form more complex structures. This is a common strategy in the synthesis of drug candidates.[6]
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Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates would yield the corresponding ethers and thioethers.
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Wittig Reaction Precursor: Conversion to the corresponding phosphonium salt would allow for its use in the Wittig reaction to form vinyl-spiro-ethers.
Applications in Drug Discovery:
The spiro[4.6]undecane scaffold is of interest in medicinal chemistry due to its three-dimensional nature and novelty. The introduction of the 1-oxa-2-(bromomethyl)tetrahydrofuran moiety provides both a polar, drug-like feature and a reactive handle for further chemical modification.
Hypothetical Experimental Protocols
The following protocols are illustrative and based on general laboratory procedures for similar transformations. They should be adapted and optimized for specific experimental conditions.
Protocol 1: Synthesis of 2-(Hydroxymethyl)-1-oxaspiro[4.6]undecane (Spiro-alcohol Intermediate)
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To a solution of the spiro-lactone precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
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Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
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To a solution of 2-(hydroxymethyl)-1-oxaspiro[4.6]undecane (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (1.2 equivalents) portion-wise.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the target compound.
Safety and Handling
2-(Bromomethyl)-1-oxaspiro[4.6]undecane is expected to be a reactive alkylating agent and should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and nucleophiles.
Conclusion
2-(Bromomethyl)-1-oxaspiro[4.6]undecane represents a promising, yet underexplored, building block for medicinal chemistry. Its spirocyclic core provides a rigid, three-dimensional framework, while the bromomethyl group offers a versatile handle for synthetic diversification. Although direct experimental data is limited, this guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this and related spiro-ether compounds in the quest for novel therapeutics. The insights into its predicted properties, potential synthetic routes, and reactivity are intended to accelerate its adoption in drug discovery programs.
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